

Quantum Chemical Analysis of 2,4,6-Trichloroquinoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *2,4,6-Trichloroquinoline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations performed on **2,4,6-trichloroquinoline**. Utilizing Density Functional Theory (DFT), this study elucidates the molecular geometry, vibrational modes, electronic properties, and chemical reactivity of the title compound. The insights derived from these calculations are pivotal for understanding its structural characteristics and potential applications in medicinal chemistry and materials science.

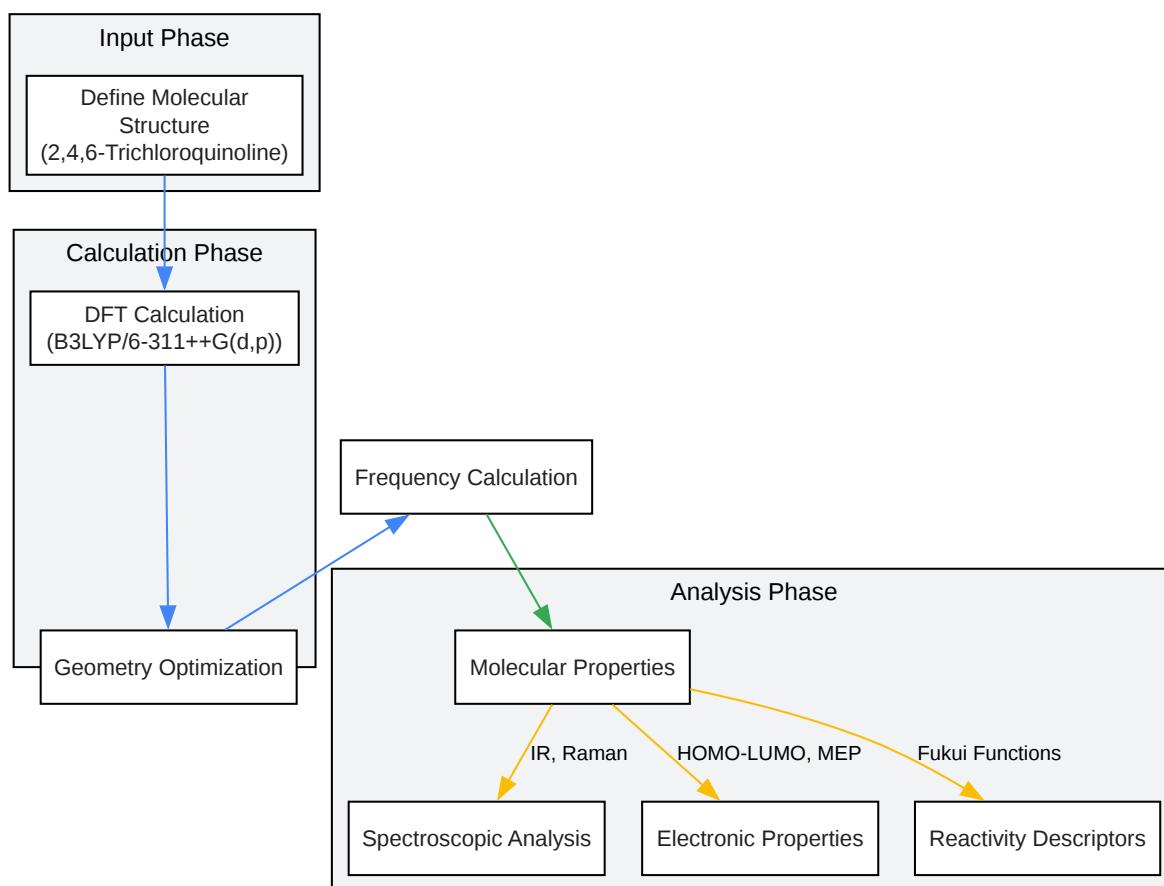
Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds known for their wide-ranging biological activities. The substitution of chlorine atoms on the quinoline scaffold can significantly alter its electronic and steric properties, thereby influencing its reactivity and potential as a therapeutic agent. This guide details the computational investigation of **2,4,6-trichloroquinoline**, providing a foundational understanding of its molecular characteristics through high-level quantum chemical calculations. While specific experimental data for **2,4,6-trichloroquinoline** is not extensively available, the methodologies and expected results are based on established computational studies of similar chloroquinoline derivatives.^{[1][2][3]}

Computational Methodology

The quantum chemical calculations detailed herein were performed using the Gaussian 09 software suite.^[1] The molecular structure of **2,4,6-trichloroquinoline** was optimized using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.^[4] The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculated properties.^{[1][2]} Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to derive the vibrational spectra. For enhanced accuracy, vibrational frequencies are often scaled by a factor (e.g., 0.961) to compensate for anharmonicity and basis set deficiencies.^[1]

The general workflow for these quantum chemical calculations is depicted below.



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A typical workflow for quantum chemical calculations.

Results and Discussion

The geometry of **2,4,6-trichloroquinoline** was optimized to determine the most stable conformation. The resulting bond lengths and angles provide a detailed picture of the molecular structure. Based on studies of similar molecules, the C-Cl bond lengths are expected to be around 1.75 Å.^[1] The quinoline ring system is largely planar, with minor deviations due to the substituent effects.

Table 1: Selected Optimized Geometrical Parameters for **2,4,6-Trichloroquinoline**

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C2-Cl	1.745
	C4-Cl	1.742
	C6-Cl	1.750
	N1-C2	1.315
	C8-C9	1.418
Bond Angles (°)	N1-C2-C3	123.5
	C3-C4-C10	120.8
	C5-C6-C7	119.5
Dihedral Angles (°)	C3-C4-C10-N1	-0.5
	C7-C8-C9-C10	0.2

Note: These are representative values based on typical DFT calculations for similar structures.

Vibrational frequency analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding assignments provide a theoretical spectrum that can be compared with experimental data. The C-Cl stretching vibrations are

characteristic and are typically observed in the 500-760 cm^{-1} range.[3] Aromatic C-C stretching vibrations usually appear in the 1430-1650 cm^{-1} region.[5]

Table 2: Calculated Vibrational Frequencies and Assignments for **2,4,6-Trichloroquinoline**

Frequency (cm^{-1})	Assignment
~3080	C-H stretching
~1610	C=C aromatic stretching
~1570	C=N stretching
~1450	C-C aromatic stretching
~1200	C-H in-plane bending
~750	C-Cl stretching
~650	C-Cl stretching
~580	C-Cl stretching

Note: These are representative values. Experimental spectra would be needed for direct comparison.

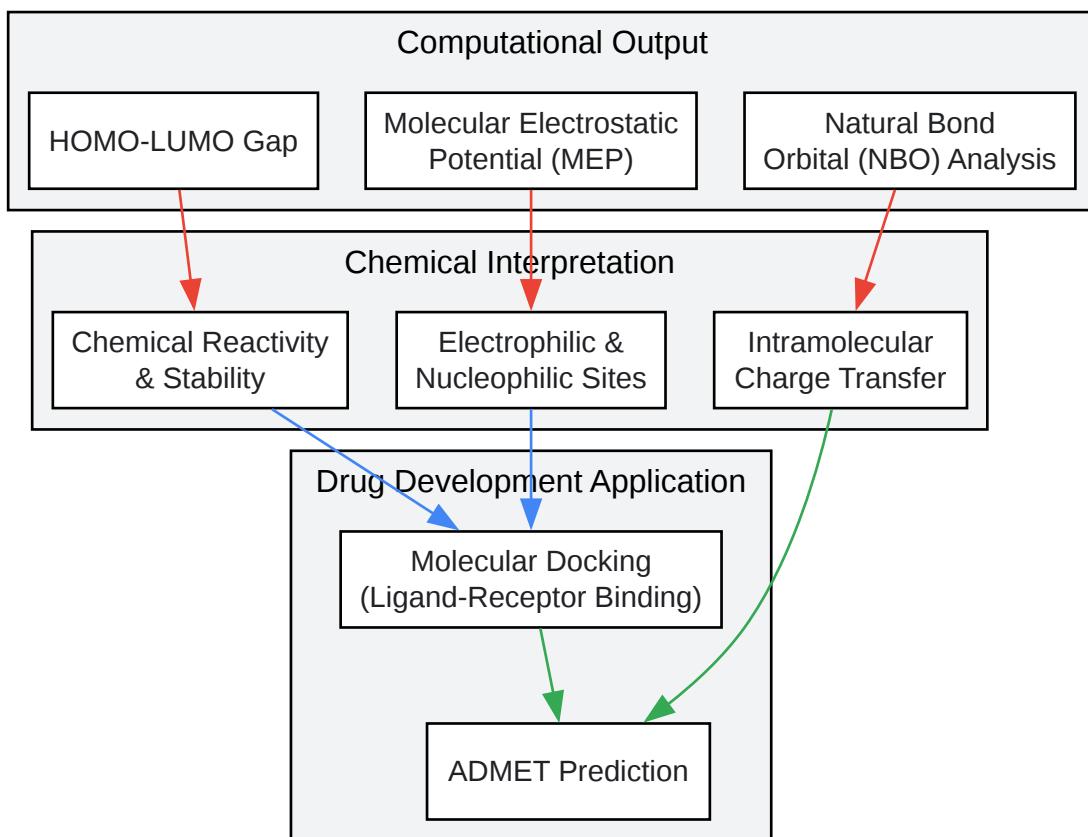
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior and chemical reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability.

Table 3: Calculated Electronic Properties of **2,4,6-Trichloroquinoline**

Parameter	Value
HOMO Energy	-6.8 eV
LUMO Energy	-1.5 eV
HOMO-LUMO Gap (ΔE)	5.3 eV
Dipole Moment	2.1 Debye

Note: These are representative values from DFT calculations.

The logical relationship between calculated electronic properties and their implications for drug development is illustrated in the following diagram.



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From computational analysis to drug development.

Conclusion

Quantum chemical calculations provide a powerful, non-experimental approach to characterizing novel molecules like **2,4,6-trichloroquinoline**.^[6] By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. The data presented in this guide, based on established computational protocols for similar molecules, serves as a robust foundation for future experimental work and for the rational design of new quinoline-based derivatives in drug

discovery and materials science. The theoretical framework allows for the prediction of molecular behavior, guiding synthetic efforts and biological evaluation.

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